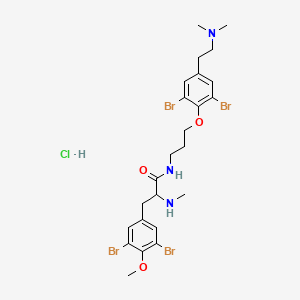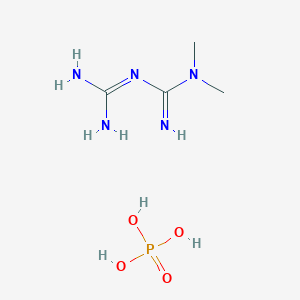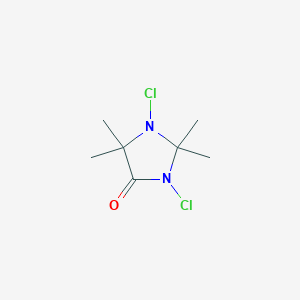![molecular formula C7H19PSi2 B14286829 Phosphine, [bis(trimethylsilyl)methylene]- CAS No. 137731-32-9](/img/structure/B14286829.png)
Phosphine, [bis(trimethylsilyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, [bis(trimethylsilyl)methylene]- is an organophosphorus compound characterized by the presence of a phosphine group bonded to a bis(trimethylsilyl)methylene moiety. This compound is notable for its unique structural features and reactivity, making it a subject of interest in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [bis(trimethylsilyl)methylene]- typically involves the dehydrohalogenation of chlorophosphine precursors. For instance, the reaction of chlorophosphine with bis(trimethylsilyl)methylmagnesium chloride in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) results in the formation of the desired phosphine compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and controlled temperatures to ensure optimal yields.
Industrial Production Methods
While specific industrial production methods for Phosphine, [bis(trimethylsilyl)methylene]- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, [bis(trimethylsilyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Addition Reactions: It readily participates in addition reactions with electrophiles.
Substitution Reactions: The trimethylsilyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Phosphine, [bis(trimethylsilyl)methylene]- include oxidizing agents like oxygen or peroxides, electrophiles such as alkyl halides, and bases like DBU. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various addition products depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phosphine, [bis(trimethylsilyl)methylene]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylphosphine: Similar in having a phosphine group but lacks the bis(trimethylsilyl)methylene moiety.
Tris(trimethylsilyl)phosphine: Contains three trimethylsilyl groups bonded to phosphorus but differs in structure and reactivity.
Uniqueness
Phosphine, [bis(trimethylsilyl)methylene]- is unique due to the presence of both the phosphine and bis(trimethylsilyl)methylene groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific steric and electronic properties .
Propriétés
| 137731-32-9 | |
Formule moléculaire |
C7H19PSi2 |
Poids moléculaire |
190.37 g/mol |
Nom IUPAC |
bis(trimethylsilyl)methylidenephosphane |
InChI |
InChI=1S/C7H19PSi2/c1-9(2,3)7(8)10(4,5)6/h8H,1-6H3 |
Clé InChI |
DWARFVSOTOYNFQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=P)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)


